molecular formula C6H6F2N2 B6238045 2,4-difluorobenzene-1,3-diamine CAS No. 25170-72-3

2,4-difluorobenzene-1,3-diamine

Cat. No.: B6238045
CAS No.: 25170-72-3
M. Wt: 144.12 g/mol
InChI Key: UYRQABOKRLWBCR-UHFFFAOYSA-N
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Description

2,4-Difluorobenzene-1,3-diamine (CAS: 480450-33-7) is a fluorinated aromatic diamine with the molecular formula C₆H₆F₂N₂ and a molecular weight of 160.17 g/mol . Its structure features two fluorine atoms at the 2- and 4-positions of the benzene ring and two amine groups at the 1- and 3-positions. Fluorine substituents enhance the compound's electronegativity and influence its reactivity, solubility, and stability.

Properties

IUPAC Name

2,4-difluorobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQABOKRLWBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorobenzene-1,3-diamine typically involves the diazotization of 2,4-difluoroaniline followed by reduction. One common method includes the following steps:

Industrial Production Methods

In industrial settings, continuous-flow reactors are often employed to enhance the efficiency and safety of the synthesis process. This method allows for better control of reaction conditions and minimizes the risks associated with the exothermic nature of diazotization reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluorobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between 2,4-difluorobenzene-1,3-diamine and similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Stability/Safety Considerations
This compound 2-F, 4-F 160.17 High electronegativity; potential use in fluorinated polymers or pharmaceuticals Unstable; requires immediate use post-synthesis
4-Chlorobenzene-1,3-diamine 4-Cl 142.59 Used in dye intermediates; moderate antimicrobial activity Stable; classified as a skin irritant
4-Bromobenzene-1,3-diamine 4-Br 187.04 Halogenated precursor for cross-coupling reactions Limited stability data; likely mutagenic
4-(Hexadecyloxy)benzene-1,3-diamine 4-O(C₁₆H₃₃) 348.57 Surfactant applications; lipid-based formulations High hydrophobicity; low aqueous solubility
2-Methylbenzene-1,3-diamine dihydrochloride 2-CH₃ 195.09 (dihydrochloride) Water-soluble; used in R&D for synthetic pathways Weak organic acid; non-volatile
Bicyclo[2.2.1]heptane-1,3-diamine Bicyclic structure 126.12 High thermal stability; used in polymers and coatings Stable under ambient conditions

Biological Activity

2,4-Difluorobenzene-1,3-diamine (DFBDA) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the positioning of fluorine atoms, influence its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of DFBDA, including its synthesis, mechanisms of action, and case studies highlighting its applications.

  • Molecular Formula : C₆H₅F₂N₂
  • Molecular Weight : 158.12 g/mol
  • Structure : The compound consists of a benzene ring with two fluorine atoms at the 2 and 4 positions and amino groups at the 1 and 3 positions.

Synthesis

DFBDA can be synthesized through various methods, including:

  • Fluorination of Aniline Derivatives : Utilizing fluorinating agents to introduce fluorine atoms onto aniline.
  • Substitution Reactions : Employing nucleophilic substitution reactions to replace hydrogen atoms with fluorine.

Anticancer Potential

Recent studies have investigated DFBDA as a precursor for novel anticancer agents. One research highlighted its role in synthesizing compounds that exhibited significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

CompoundCell LineIC50 (µM)
DFBDA-derived compound AMCF-715.5
DFBDA-derived compound BHeLa12.3

Antimicrobial Activity

DFBDA has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of DFBDA is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : DFBDA has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
  • DNA Interaction : Some studies suggest that DFBDA can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Applications

A study published in a peer-reviewed journal examined the synthesis of novel anticancer agents using DFBDA as a starting material. The resulting compounds demonstrated potent cytotoxic effects on breast cancer cells, with one derivative showing an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, DFBDA was tested against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that certain derivatives maintained efficacy against these resistant strains, suggesting potential for development into new therapeutic agents.

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